molecular formula C8H18N2O B1675355 2-[(Tert-butyl)azo]butan-2-ol CAS No. 57910-79-9

2-[(Tert-butyl)azo]butan-2-ol

Cat. No.: B1675355
CAS No.: 57910-79-9
M. Wt: 158.24 g/mol
InChI Key: MNRAEINKZAECEF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Tert-butyl)azo]butan-2-ol is an azo compound characterized by a tert-butyl group (-C(CH₃)₃) attached to an azo (-N=N-) functional group, which is further bonded to a butan-2-ol backbone. Azo compounds are widely studied for their applications in polymerization initiators, dyes, and chemical synthesis due to their ability to decompose under specific conditions (e.g., heat or light) to generate free radicals.

Properties

CAS No.

57910-79-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(tert-butyldiazenyl)butan-2-ol

InChI

InChI=1S/C8H18N2O/c1-6-8(5,11)10-9-7(2,3)4/h11H,6H2,1-5H3

InChI Key

MNRAEINKZAECEF-MDZDMXLPSA-N

SMILES

CCC(C)(N=NC(C)(C)C)O

Canonical SMILES

CCC(C)(N=NC(C)(C)C)O

Appearance

Solid powder

Other CAS No.

57910-79-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lucel 4

Origin of Product

United States

Comparison with Similar Compounds

Tert-butyl Alcohol (t-Butanol)

Key Properties (from ):

  • CAS No: 75-65-0
  • Molecular Formula : C₄H₁₀O
  • Physical State : Colorless liquid/crystalline solid with a mothball-like odor.
  • Hazards : Highly flammable (Hazard Class 3), reactive, and toxic upon prolonged exposure.

However, the azo group in 2-[(Tert-butyl)azo]butan-2-ol introduces distinct reactivity, such as susceptibility to thermal decomposition (unlike tert-butyl alcohol, which is more stable but flammable). The hydroxyl group in tert-butyl alcohol increases polarity and hydrogen-bonding capability, whereas the azo group may reduce solubility in polar solvents .

Butanol Derivatives ()

Examples from Kanto Reagents Catalog:

Compound CAS RN Boiling Point (°C) Density (g/cm³)
2-Methyl-3-buten-2-ol 115-18-4 98–99 0.824
3-Methyl-2-buten-1-ol 556-82-1 140 0.84

Comparison: Butanol derivatives like those above share the alcohol functional group with this compound but lack the azo moiety. The tert-butyl azo group likely increases molecular weight and alters volatility (e.g., higher boiling point compared to 2-Methyl-3-buten-2-ol). The azo group may also introduce photolytic sensitivity, a property absent in simple alcohols .

Amino-Substituted Butanols ()

Example: 2-(Dimethylamino)-2-phenylbutan-1-ol

  • CAS No: 39068-94-5
  • Molecular Formula: C₁₂H₁₉NO
  • Functional Groups: Dimethylamino (-N(CH₃)₂), phenyl, and hydroxyl.

Comparison: While both compounds contain a butanol backbone, the dimethylamino and phenyl groups in 2-(Dimethylamino)-2-phenylbutan-1-ol contrast with the tert-butyl azo group. The azo group’s radical-generating capability under decomposition differentiates it from amino alcohols, which are more basic and prone to protonation. Additionally, the tert-butyl group may enhance steric protection of the azo bond, delaying decomposition compared to less hindered analogs .

Research Findings and Data Gaps

  • Thermal Stability: Azo compounds generally decompose at elevated temperatures (e.g., >80°C), releasing nitrogen gas. This property is absent in tert-butyl alcohol and butanol derivatives, which instead exhibit flammability risks .
  • Hazard Profile : The tert-butyl group’s flammability (as seen in tert-butyl alcohol) combined with the azo group’s instability may necessitate specialized handling protocols, though direct data is unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Tert-butyl)azo]butan-2-ol
Reactant of Route 2
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2-[(Tert-butyl)azo]butan-2-ol

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